Tiaprost

Overview

Description

Tiaprost is a synthetic analogue of prostaglandin F2α, a naturally occurring prostaglandin. It is primarily used in veterinary medicine for its luteolytic properties, which means it can cause the regression of the corpus luteum, a structure in the ovary that produces progesterone. This compound has applications in synchronizing estrus in livestock and inducing parturition (labor) in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiaprost involves several steps, starting from readily available starting materials. The key steps include the formation of the cyclopentane ring, introduction of hydroxyl groups, and the attachment of the thiophene ring. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Tiaprost undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tiaprost has several scientific research applications, including:

Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.

Biology: Investigated for its effects on reproductive physiology and hormone regulation in animals.

Medicine: Explored for potential therapeutic applications in reproductive health and hormone-related disorders.

Industry: Utilized in the agricultural industry to manage livestock reproduction and improve breeding efficiency .

Mechanism of Action

Tiaprost exerts its effects by mimicking the action of prostaglandin F2α. It binds to prostaglandin receptors in the corpus luteum, leading to a decrease in progesterone production and the regression of the corpus luteum. This process is mediated through the activation of specific signaling pathways that involve the reduction of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase C (PKC) .

Comparison with Similar Compounds

Similar Compounds

Cloprostenol: Another prostaglandin F2α analogue used in veterinary medicine.

Luprostiol: A synthetic prostaglandin analogue with similar applications.

Dinoprost: A naturally occurring prostaglandin used for similar purposes

Uniqueness

Tiaprost is unique in its specific structural modifications, which enhance its stability and efficacy compared to other prostaglandin analogues. Its thiophene ring and specific stereochemistry contribute to its distinct pharmacological profile and make it a valuable tool in veterinary medicine .

Biological Activity

Tiaprost is a synthetic analogue of prostaglandin F2α (PGF2α) that exhibits significant biological activity, particularly in reproductive physiology. Its primary applications include the regulation of luteal function, induction of estrus, and enhancement of reproductive efficiency in various livestock species. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound functions primarily as a luteolytic agent, effectively inducing the regression of the corpus luteum (CL). The mechanism involves:

- Activation of Prostaglandin Receptors : this compound binds to specific prostaglandin receptors on luteal cells, triggering intracellular signaling pathways that lead to apoptosis and decreased progesterone synthesis.

- Induction of Apoptosis : Studies have shown that this compound administration results in increased markers of apoptosis in the CL, including elevated levels of phospho-Jun N-terminal kinase (JNK) and phospho-p38 MAP kinases, which are critical for apoptotic signaling .

Case Studies

-

Effect on Luteal Regression :

A study conducted on water buffaloes demonstrated that this compound administration led to significant decreases in serum progesterone levels within 4 hours post-injection, with maximal effects observed by 18 hours. The study noted a more than five-fold increase in low molecular weight DNA fragments, indicating enhanced apoptosis within the CL . -

Induction of Estrus :

In crossbred cows experiencing subestrus conditions, this compound was found to effectively induce estrus. The treatment resulted in a marked increase in estrus response rates compared to control groups, highlighting its utility in managing reproductive cycles . -

Comparison with Other PGF2α Analogues :

Research comparing this compound with other PGF2α analogues (like cloprostenol and dinoprost) indicated similar luteolytic effects across these compounds. However, this compound exhibited a unique profile in terms of its potency and speed of action, making it a preferred choice in certain veterinary applications .

Data Tables

Below are summarized findings from various studies examining the biological activity of this compound:

| Study Focus | Species | Dosage (mg) | Estrus Induction Rate (%) | Progesterone Decrease (%) |

|---|---|---|---|---|

| Luteal Regression | Water Buffalo | 0.75 | N/A | 70% at 18 hours |

| Induction in Subestrus Cows | Crossbred Cows | 0.75 | 85% | N/A |

| Comparison with Cloprostenol | Sheep | 0.5 | 80% | Similar |

Properties

CAS No. |

71116-82-0 |

|---|---|

Molecular Formula |

C20H28O6S |

Molecular Weight |

396.5 g/mol |

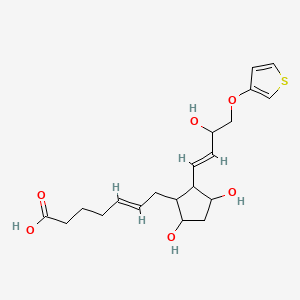

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-thiophen-3-yloxybut-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)/b3-1-,8-7+/t14?,16-,17-,18+,19-/m1/s1 |

InChI Key |

FYBFDIIAPRHIQS-JRSBLEPXSA-N |

SMILES |

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CSC=C2)O)C/C=C\CCCC(=O)O)O |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Iliren tiaprost tiaprost, (1R-(1alpha(Z),2beta(1E,3R*),3alpha,5alpha))-isomer tiaprost, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tiaprost and what is its mechanism of action?

A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α) [, ]. It acts as a potent agonist at prostaglandin F2α receptors, primarily the FP receptor subtype [, ]. Binding to these receptors initiates a cascade of intracellular events, leading to various physiological effects [, ].

Q2: What are the primary downstream effects of this compound binding to its target receptor?

A2: this compound's primary downstream effects stem from its action on smooth muscle cells. In the uterus, it stimulates myometrial contractions, leading to luteolysis, the regression of the corpus luteum [, , , ]. This action disrupts progesterone production, ultimately influencing the estrous cycle in various species, including cows [, , , ] and mares [, ]. It also affects uterine blood flow [].

Q3: How does the stage of the estrous cycle influence this compound's effects on uterine contractility?

A3: Studies show that this compound's effect on uterine contractility varies depending on the stage of the estrous cycle. It exhibits greater efficacy in inducing uterine contractions during diestrus and proestrus compared to estrus in cows []. This suggests a potential interplay between hormonal milieu and this compound's actions.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they highlight it as a PGF2α analog [, , ]. A search in chemical databases reveals its molecular formula as C26H40O6S and its molecular weight as 480.66 g/mol.

Q5: Has research investigated longer-acting formulations of this compound?

A5: Yes, research suggests the potential for developing longer-acting formulations of this compound. One study explored the use of a subcutaneous osmotic mini-pump to deliver this compound over a 24-hour period []. While this particular approach did not demonstrate superior efficacy compared to a single injection, it highlights the interest in optimizing this compound's pharmacokinetic profile for sustained release and potentially improved therapeutic outcomes.

Q6: Does the route of administration impact this compound's luteolytic effects?

A6: Research suggests that the route of this compound administration can influence its luteolytic efficacy. A study comparing subcutaneous injection with continuous delivery via a mini-pump found that the single injection was more effective in inducing luteolysis in cows []. This difference highlights the importance of understanding this compound's pharmacokinetic properties and their impact on its biological activity.

Q7: What are the applications of this compound in veterinary medicine?

A7: this compound finds applications in veterinary medicine primarily for its luteolytic properties. Studies demonstrate its efficacy in inducing luteolysis in cows [, , , ], facilitating estrous synchronization protocols [, , ], and addressing reproductive management challenges like ovarian cysts []. It is also used to treat endometritis in cows [, , ] and induce parturition in sows [].

Q8: Are there differences in this compound's efficacy between primiparous and multiparous cows?

A8: Research suggests potential differences in this compound's effects based on parity in cows. While conception rates following an OvSynch protocol (including this compound) were numerically higher in primiparous cows, the difference was not statistically significant []. This observation warrants further investigation to understand any underlying physiological variations influencing this compound's action.

Q9: Can color Doppler sonography be used to monitor this compound's effects during pregnancy?

A9: Yes, color Doppler sonography proves to be a valuable tool for monitoring this compound's effects during pregnancy in mares. A study utilizing color Doppler sonography illustrated its ability to detect changes in embryonic heart rate and uterine blood flow following this compound administration, providing insights into the dynamics of embryonic death [].

Q10: Are there any safety concerns regarding this compound use in animals?

A10: While the provided abstracts don't focus extensively on this compound's safety profile, one study notes potential adverse effects on fertility when combined with Cephapirin for treating endometritis in cows []. This observation underscores the importance of carefully considering potential drug interactions and conducting thorough safety assessments for any therapeutic regimen involving this compound.

Q11: Are there any specific drug delivery strategies being explored to enhance this compound's therapeutic efficacy?

A11: While the provided abstracts primarily focus on traditional administration routes like intramuscular and subcutaneous injections, they highlight the need for exploring longer-acting formulations of this compound []. This suggests a potential area of research focused on optimizing drug delivery systems to achieve sustained release profiles and potentially enhance its therapeutic index.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.